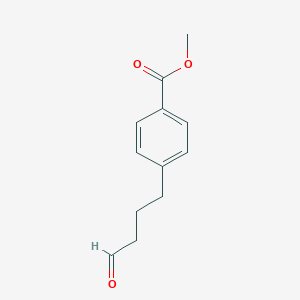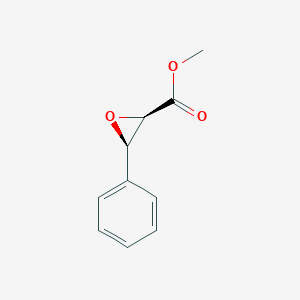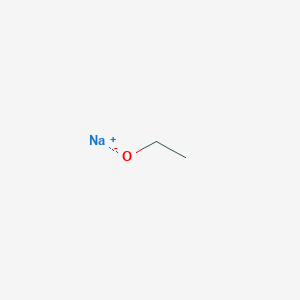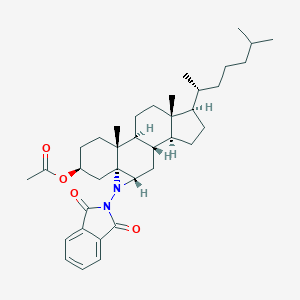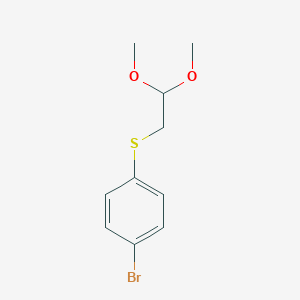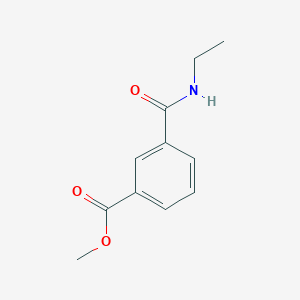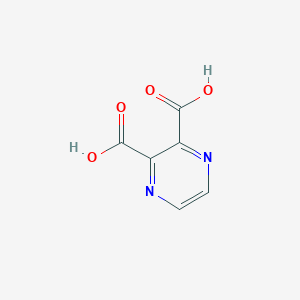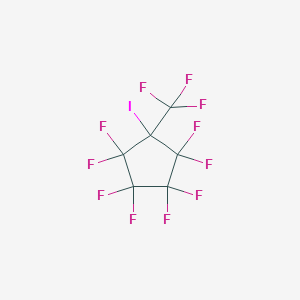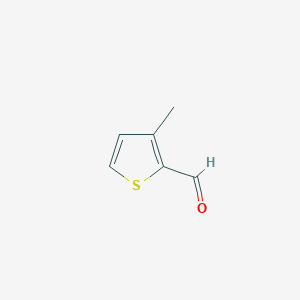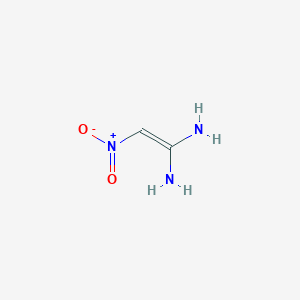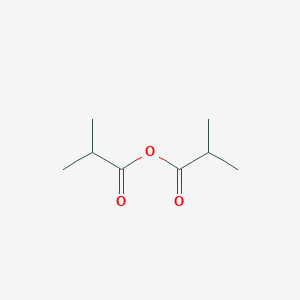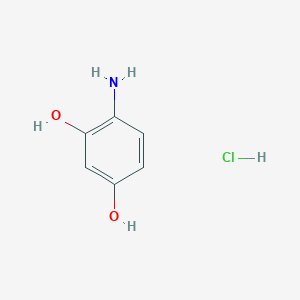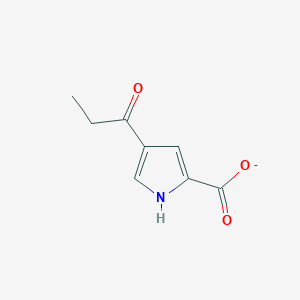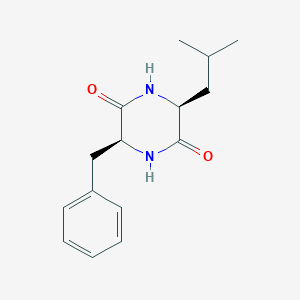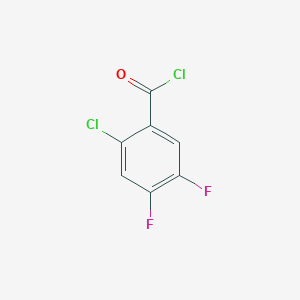
2-Chloro-4,5-difluorobenzoyl chloride
概要
説明
Synthesis Analysis
The synthesis of compounds related to 2-Chloro-4,5-difluorobenzoyl chloride often involves multi-step chemical reactions including Sandmeyer reactions, bromination, and Grignard reactions. For example, the synthesis of 4-chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline showcases a typical pathway involving these steps, achieving a final product with high purity and yield under optimized conditions (Zhao Hao-yu, 2011).
Molecular Structure Analysis
Molecular structure analysis often employs techniques like X-ray crystallography and quantum chemical calculations. For instance, the structural characterization of isoniazid derivatives reveals insights into the conformations and distortions imposed by crystal packing, providing a deep understanding of the molecule's geometry and its electronic environment (F. P. Silva et al., 2006).
Chemical Reactions and Properties
2-Chloro-4,5-difluorobenzoyl chloride undergoes various chemical reactions, forming complex products. For example, lanthanide complexes involving this compound demonstrate distinct coordination geometries and bonding patterns, as elucidated through crystallographic analysis (K. Tang et al., 2013).
Physical Properties Analysis
The physical properties of chemical compounds like 2-Chloro-4,5-difluorobenzoyl chloride and its derivatives are crucial for understanding their stability, reactivity, and suitability for various applications. For example, the analysis of hydrogen-bonded framework structures in related compounds provides insights into their solid-state chemistry and potential applications (T. Vasconcelos et al., 2006).
科学的研究の応用
Ortho Effect in Solvolyses : The ortho effect of chloro substituents in similar compounds is significant in determining the reaction pathway. For instance, in 2,6-difluorobenzoyl chloride, the presence of smaller fluoro substituents allows for an addition–elimination pathway in various solvents (Park & Kevill, 2012).
Electron Delocalization in N-Heterocyclic Carbenes (NHCs) : The study of NHCs with fluorophenyl substituents, including compounds like 2-chloro-1,3-bis(fluorophenyl)imidazolidine-4,5-diones, has highlighted the impact of electron delocalization on the stability and structure of these compounds (Hobbs et al., 2010).
Palladium(II) Complexes with Iminocarbene Ligands : The synthesis and characterization of palladium(II) complexes involving iminocarbene ligands, derived from similar compounds, have been explored. These studies offer insights into the structural and dynamic behavior of such complexes (Frøseth et al., 2003).
Synthetic Methods for Alcohol Transformation : Research has demonstrated methods for transforming alcohols into alkyl chlorides using 2-chlorobenzoxazolium salt, which is structurally related to 2-Chloro-4,5-difluorobenzoyl chloride. This process is noted for its high yields and stereospecific nature (Mukaiyama, Shoda, & Watanabe, 1977).
Synthesis of Novel Pesticides : The synthesis of novel pesticides, like Bistrifluron, has utilized similar compounds, indicating their importance in the development of new agrochemicals (Liu An-chan, 2015).
Silver and Gold Complexes with N-Heterocyclic Carbenes : The synthesis and study of silver(I) and gold(I) complexes containing N-heterocyclic carbenes, derived from related compounds, have been investigated. These studies contribute to the understanding of metal-carbene chemistry (Gaillard et al., 2009).
Lanthanide Complexes with 2-Chloro-4,5-Difluorobenzoate : The synthesis and characterization of lanthanide complexes using 2-Chloro-4,5-difluorobenzoate reveal insights into coordination chemistry and potential applications in materials science (Tang et al., 2013).
Environmental Impact of Chlorinated Compounds : The study of chlorinated compounds like 5-Chloro-2-(2,4-dichlorophenoxy)phenol (related to 2-Chloro-4,5-difluorobenzoyl chloride) in environmental contexts, such as their electrochemical oxidation and the formation of toxic byproducts, is crucial for assessing environmental risks (Solá-Gutiérrez et al., 2019).
Microbial Utilization of Chlorinated Compounds : Studies on the utilization of similar chlorinated compounds by bacteria like Pseudomonas cepacia highlight the role of microorganisms in environmental remediation and biotransformation processes (Higson & Focht, 1992).
Safety And Hazards
特性
IUPAC Name |
2-chloro-4,5-difluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F2O/c8-4-2-6(11)5(10)1-3(4)7(9)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGSPMZLNNRZRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436658 | |
| Record name | 2-Chloro-4,5-difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,5-difluorobenzoyl chloride | |
CAS RN |
121872-95-5 | |
| Record name | 2-Chloro-4,5-difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

